

Application Notes and Protocols for Acid Red 44 Staining

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Compound of Interest

Compound Name: Acid Red 44

Cat. No.: B110021

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Introduction

Acid Red 44, also known by the names Ponceau 6R, Crystal Ponceau 6R, Crystal Scarlet, and C.I. 16250, is a red azo dye.[1] In histological applications, it is not typically used as a standalone stain but is a crucial component of the Martius, Scarlet, and Blue (MSB) trichrome staining method.[2][3] The MSB stain is a reliable and selective technique for the demonstration of fibrin, allowing for the differentiation of fibrin of different ages, which is particularly useful in pathological studies of vascular and connective tissues.[3][4]

The principle of the MSB trichrome stain is based on the differential staining of tissue components according to their porosity and permeability to dyes of varying molecular sizes.[2] [3] The stain employs three anionic dyes in sequence: Martius Yellow, Crystal Scarlet (**Acid Red 44**), and Methyl Blue or Aniline Blue.[2][5] Smaller dye molecules initially stain most components, but are subsequently replaced by larger dye molecules in more permeable structures.[3]

Mechanism of Staining

The MSB staining method sequentially stains tissue elements as follows:

- **Nuclear Staining:** An acid-resistant nuclear stain, such as Weigert's iron hematoxylin, is first applied to stain cell nuclei black or blue-black, providing a clear cellular outline.[\[5\]](#)[\[6\]](#)
- **Erythrocyte and Early Fibrin Staining:** Martius Yellow, a small molecular weight dye, penetrates most tissues but is selectively retained in compact structures like erythrocytes and early fibrin deposits, staining them yellow.[\[3\]](#)[\[7\]](#)
- **Muscle and Mature Fibrin Staining:** Crystal Scarlet (**Acid Red 44**), a medium-sized molecule, displaces the Martius Yellow from less compact structures like muscle and mature fibrin, staining them a vibrant red.[\[3\]](#)[\[4\]](#) Phosphotungstic acid is used as a differentiating agent to remove the red dye from collagen fibers.[\[3\]](#)[\[5\]](#)
- **Collagen and Old Fibrin Staining:** Finally, Aniline Blue (or Methyl Blue), the largest of the three dye molecules, displaces the red stain from the most porous structures, namely collagen and old fibrin deposits, coloring them blue.[\[3\]](#)

This sequential staining results in a clear and vibrant differentiation of key tissue components.

Quantitative Data

The following table summarizes the key reagents, their composition, and the recommended timing for each step in the MSB trichrome staining protocol.

Step	Reagent	Composition	Incubation Time
1. Mordanting (if required)	Bouin's Fluid	Saturated Picric Acid: 75 ml, 40% Formaldehyde: 25 ml, Glacial Acetic Acid: 5 ml[6]	1 hour at 56-60°C[4]
2. Nuclear Staining	Weigert's Iron Hematoxylin	Solution A: 1g Hematoxylin in 100ml 95% Alcohol. Solution B: 4ml 29% Ferric Chloride in 95ml Distilled Water with 1ml Conc. HCl. Mix equal parts of A and B before use.[6]	10 minutes[4]
3. Erythrocyte Staining	Martius Yellow Solution	0.5g Martius Yellow, 2g Phosphotungstic Acid in 100ml 95% Ethanol[5]	2-5 minutes[2][5]
4. Fibrin & Muscle Staining	Brilliant Crystal Scarlet 6R Solution (Acid Red 44)	1g Crystal Scarlet (Acid Red 44), 2.5ml Glacial Acetic Acid in 97.5ml Distilled Water[5]	10 minutes[2][5]
5. Differentiation	1% Phosphotungstic Acid	1g Phosphotungstic Acid in 100ml Distilled Water[5]	2-10 minutes (until collagen is decolorized)[2][5]
6. Collagen Staining	Methyl Blue Solution	0.5g Methyl Blue, 1ml Glacial Acetic Acid in 98ml Distilled Water[5]	2-10 minutes[2][5]
7. Final Rinse	1% Acetic Acid	1ml Glacial Acetic Acid in 99ml Distilled Water[7]	Brief rinse[5]

Experimental Protocols

Martius, Scarlet, and Blue (MSB) Trichrome Staining Protocol

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections. For optimal results, fixation in a mercury-containing fixative like B5 or secondary mordanting of formalin-fixed sections in Bouin's fluid is recommended.[4][5]

Reagents:

- Bouin's Fluid (optional, for mordanting)
- Weigert's Iron Hematoxylin (Solutions A and B)
- Martius Yellow Solution
- Brilliant Crystal Scarlet 6R (**Acid Red 44**) Solution
- 1% Phosphotungstic Acid Solution
- Methyl Blue Solution (or Aniline Blue)
- 1% Acetic Acid Solution
- Graded alcohols (70%, 95%, 100%)
- Xylene or xylene substitute
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer through two changes of 100% ethanol for 3 minutes each.
 - Transfer through two changes of 95% ethanol for 3 minutes each.

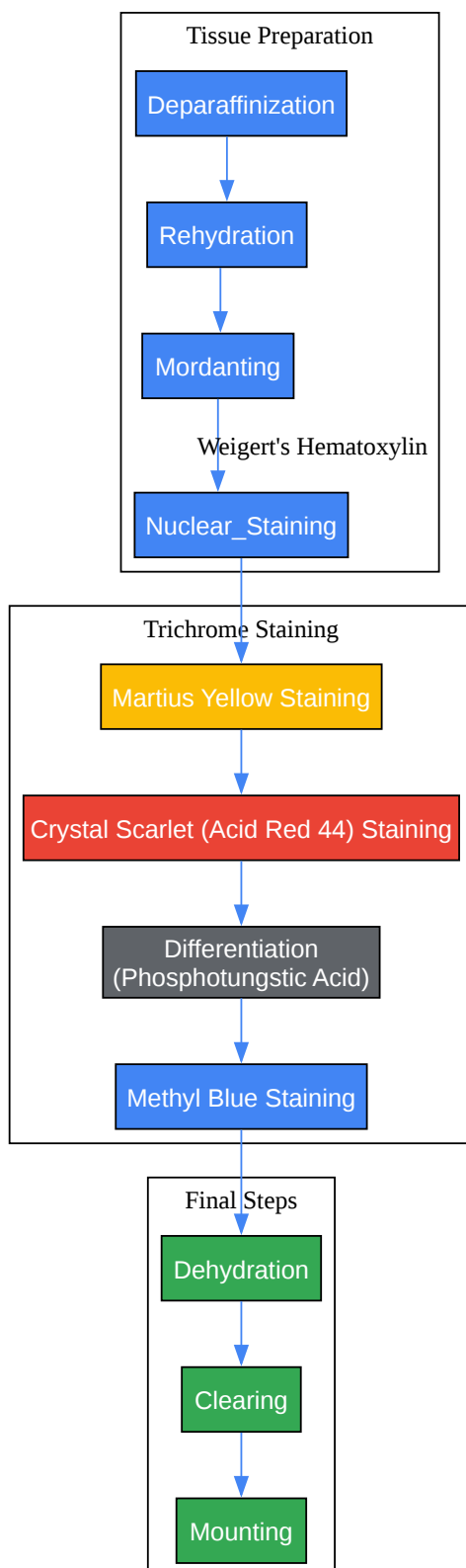
- Transfer to 70% ethanol for 3 minutes.
- Rinse in running tap water.[\[7\]](#)
- Mordanting (for formalin-fixed tissue):
 - Place slides in Bouin's fluid at 56-60°C for 1 hour.[\[4\]](#)
 - Wash in running tap water for 5-10 minutes to remove all yellow color.[\[4\]](#)
- Nuclear Staining:
 - Prepare fresh Weigert's hematoxylin by mixing equal parts of Solution A and Solution B.
 - Stain slides in Weigert's hematoxylin for 10 minutes.[\[4\]](#)
 - Wash in running tap water for 5 minutes.
 - Differentiate briefly in 1% acid alcohol if necessary.
 - "Blue" the nuclei by rinsing in running tap water or Scott's tap water substitute for 2-5 minutes.
 - Rinse in distilled water.
- Staining with Martius Yellow:
 - Rinse slides in 95% ethanol.[\[5\]](#)
 - Stain in Martius Yellow solution for 2-5 minutes.[\[2\]](#)[\[5\]](#)
 - Rinse in distilled water.[\[5\]](#)
- Staining with Crystal Scarlet (**Acid Red 44**):
 - Stain in Brilliant Crystal Scarlet 6R solution for 10 minutes.[\[2\]](#)[\[5\]](#)
 - Rinse in distilled water.[\[5\]](#)

- Differentiation:
 - Treat with 1% phosphotungstic acid solution for 2-10 minutes.[\[2\]](#)[\[5\]](#) Monitor microscopically until the red color is removed from the collagen, leaving fibrin and muscle stained red.[\[2\]](#)
 - Rinse in distilled water.[\[5\]](#)
- Staining with Methyl Blue:
 - Stain in Methyl Blue solution for 2-10 minutes, or until collagen is stained a distinct blue.[\[2\]](#)
[\[5\]](#)
 - Rinse briefly in 1% acetic acid solution to remove excess blue stain.[\[5\]](#)
- Dehydration and Mounting:
 - Dehydrate rapidly through 95% and two changes of 100% ethanol.
 - Clear in two changes of xylene.
 - Mount with a resinous mounting medium.

Expected Results:

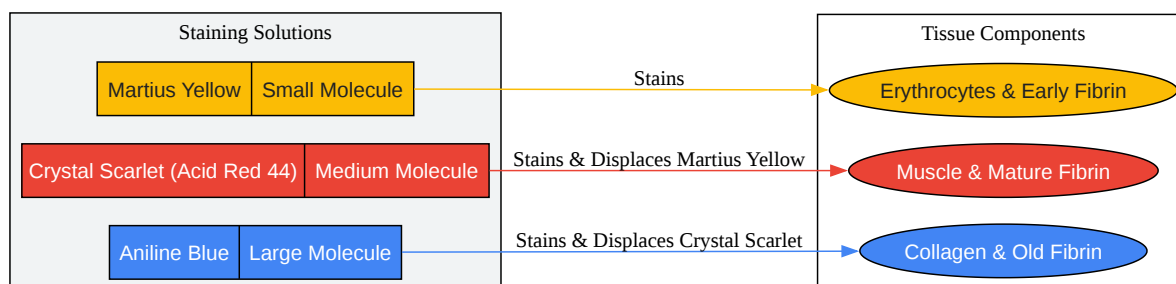
- Nuclei: Black to blue-black[\[6\]](#)
- Erythrocytes: Yellow[\[2\]](#)
- Fibrin (early): Yellow[\[3\]](#)
- Fibrin (mature): Red[\[3\]](#)
- Muscle: Red[\[4\]](#)
- Collagen: Blue[\[2\]](#)
- Fibrin (old): Blue[\[3\]](#)

Mandatory Visualizations



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Caption: Experimental workflow for the MSB trichrome stain.



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Caption: Mechanism of differential staining in the MSB method.

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